molecular formula C12H14N4 B15212629 1-Methyl-3-phenyl-1,4,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazine CAS No. 62638-35-1

1-Methyl-3-phenyl-1,4,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazine

Cat. No.: B15212629
CAS No.: 62638-35-1
M. Wt: 214.27 g/mol
InChI Key: DZQQGGVCKSZIDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-3-phenyl-1,4,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazine is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-phenyl-1,4,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazine typically involves the reaction of 2-methylthioimidazoline with phenacyl bromides in dimethylformamide (DMF). The resulting 2-(2-methylthio-2-imidazolin-1-yl)acetophenones are then reacted with hydrazine or methylhydrazine to yield the substituted 3-phenyl-1,4,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazines .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-phenyl-1,4,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where nucleophiles replace specific substituents on the triazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Methyl-3-phenyl-1,4,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-3-phenyl-1,4,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-3-phenyl-1,4,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazine is unique due to its specific triazine structure, which imparts distinct chemical and biological properties

Properties

CAS No.

62638-35-1

Molecular Formula

C12H14N4

Molecular Weight

214.27 g/mol

IUPAC Name

1-methyl-3-phenyl-6,7-dihydro-4H-imidazo[2,1-c][1,2,4]triazine

InChI

InChI=1S/C12H14N4/c1-15-12-13-7-8-16(12)9-11(14-15)10-5-3-2-4-6-10/h2-6H,7-9H2,1H3

InChI Key

DZQQGGVCKSZIDX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NCCN2CC(=N1)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.